BenchChemオンラインストアへようこそ!

Roseotoxin B

Insecticidal agent safety Mammalian toxicity profiling Biopesticide selectivity

Roseotoxin B (CAS 55466-29-0) is a fungal cyclodepsipeptide mycotoxin first isolated from Trichothecium roseum, with a molecular weight of 591.74 Da and empirical formula C₃₀H₄₉N₅O₇. It belongs to the cyclic depsipeptide class and is structurally characterized by a 19-membered macrocyclic ring containing one hydroxy acid (2-hydroxy-4-pentenoic acid) and five amino acid residues: trans-3-methylproline, L-isoleucine, N-methylvaline, β-alanine, and N-methylalanine.

Molecular Formula C30H49N5O7
Molecular Weight 591.7 g/mol
Cat. No. B1261797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRoseotoxin B
Synonymsroseotoxin B
Molecular FormulaC30H49N5O7
Molecular Weight591.7 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCC(C2C(=O)N1)C)CC=C)C)C)C(C)C)C
InChIInChI=1S/C30H49N5O7/c1-10-12-21-28(39)35-16-14-19(6)25(35)27(38)32-23(18(5)11-2)29(40)34(9)24(17(3)4)30(41)33(8)20(7)26(37)31-15-13-22(36)42-21/h10,17-21,23-25H,1,11-16H2,2-9H3,(H,31,37)(H,32,38)/t18-,19-,20-,21+,23-,24-,25-/m0/s1
InChIKeyGZRXQMYGOOOMFR-KYUXFNSZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Roseotoxin B for Scientific Procurement: Cyclodepsipeptide Identity, Source, and Core Characteristics


Roseotoxin B (CAS 55466-29-0) is a fungal cyclodepsipeptide mycotoxin first isolated from Trichothecium roseum, with a molecular weight of 591.74 Da and empirical formula C₃₀H₄₉N₅O₇ [1]. It belongs to the cyclic depsipeptide class and is structurally characterized by a 19-membered macrocyclic ring containing one hydroxy acid (2-hydroxy-4-pentenoic acid) and five amino acid residues: trans-3-methylproline, L-isoleucine, N-methylvaline, β-alanine, and N-methylalanine [2]. Its closest structural relatives are the destruxins, from which it differs by the substitution of trans-3-methylproline for proline [3].

Why Cyclodepsipeptide Analogs Cannot Substitute for Roseotoxin B in Research Applications


Substituting roseotoxin B with other in-class cyclodepsipeptides—particularly the destruxins—is not supported by quantitative evidence due to three critical axes of divergence. First, roseotoxin B contains trans-3-methylproline in place of the proline residue found in destruxin A, a single-residue substitution that alters both conformational flexibility and biological target engagement [1]. Second, mammalian toxicity differs by approximately 100-fold between roseotoxin B and destruxin A (LD₅₀ values of 166 mg/kg vs. 1.35 mg/kg, respectively), making destruxins unsuitable as safer surrogates [2]. Third, roseotoxin B uniquely targets the D2 domain of PDGFR-β and blocks PDGF-BB/PDGFR-ββ complex formation—a mechanism not reported for any other cyclodepsipeptide [3]. These structural, toxicological, and mechanistic distinctions establish that roseotoxin B is not functionally interchangeable with destruxins, roseocardin, or other cyclodepsipeptide analogs.

Quantitative Differentiation Evidence for Roseotoxin B Versus Closest Analogs


Mammalian Toxicity Differential: Roseotoxin B vs. Destruxin A and Destruxin B

Roseotoxin B exhibits substantially lower mammalian toxicity than its closest structural relatives in the destruxin series. In intraperitoneal injection studies in mice, roseotoxin B produced 100% mortality only at 166 mg/kg, with no deaths observed at 100 mg/kg. By contrast, destruxin A caused 100% mortality at just 1.35 mg/kg, while destruxin B was lethal at 16.9 mg/kg [1]. The mammalian toxicity of destruxin A is approximately 100 times greater than that of roseotoxin B, and destruxin B is about 10 times more toxic [1]. This differential is attributed to the single-residue structural difference: roseotoxin B contains trans-3-methylproline whereas destruxin A contains proline at the corresponding position [2].

Insecticidal agent safety Mammalian toxicity profiling Biopesticide selectivity

PDGFR-β Target Engagement: Roseotoxin B Binding Affinity and Mechanism

Roseotoxin B directly binds PDGFR-β with a quantified affinity, disrupting the PDGF-BB/PDGFR-ββ signaling complex—a mechanism not demonstrated for any other cyclodepsipeptide. Surface plasmon resonance (SPR) analysis yielded a Kd of 6.90 ± 2.94 μM, while microscale thermophoresis (MST) independently confirmed a Kd of 7.82 ± 1.15 μM [1]. Critically, mutation of Phe138 in the D2 domain of PDGFR-β increased the Kd to 112.51 ± 11.03 μM—an approximately 16-fold reduction in affinity—confirming the binding site specificity [1]. In bile duct-ligated mice, roseotoxin B at 5–10 mg/kg/day significantly ameliorated cholestatic liver fibrosis, as evidenced by histochemical, immunohistochemical, and TUNEL staining [1]. By contrast, the structurally related cyclodepsipeptides destruxin A, destruxin B, and roseocardin have not been reported to target PDGFR-β or exhibit anti-fibrotic activity in any published study [2].

Liver fibrosis therapy PDGFR-β antagonist Hepatic stellate cell inhibition

Selective T-Cell Immunosuppression Without Naive T-Cell Toxicity: Roseotoxin B vs. Cyclosporine A

Roseotoxin B suppresses proliferation and proinflammatory cytokine production in activated T cells while largely sparing naive T cells—a therapeutic window that distinguishes it from the conventional immunosuppressant cyclosporine A (CsA). At therapeutically effective concentrations of 0.3–1 μmol/L, roseotoxin B effectively suppressed activated T-cell responses but exhibited little naive T-cell toxicity; in contrast, CsA induced significant naive T-cell toxicity at comparable concentrations [1]. Mechanistically, roseotoxin B inhibited AKT and STAT3 phosphorylation, suppressed RPS3-dependent NF-κB-mediated IL-2 production, and induced autophagy-dependent cell death specifically in activated T cells [1]. In a picryl chloride-induced allergic contact dermatitis mouse model, roseotoxin B significantly ameliorated disease severity, and its therapeutic effects were abolished in LC3-knockout mice, confirming an autophagy-dependent mechanism unique among known cyclodepsipeptides [1].

Immunosuppressive agent Allergic contact dermatitis T-cell selective toxicity

Positive Inotropic Activity With Negative Chronotropy: Roseotoxin B vs. Roseocardin and Destruxins on Isolated Cardiac Tissue

Roseotoxin B produces a concentration-dependent positive inotropic effect accompanied by negative chronotropy in isolated rat cardiac preparations—a profile shared with related cyclodepsipeptides but with important functional distinctions. All four tested cyclodepsipeptides (roseotoxin B, destruxin A, destruxin B, and roseocardin) increased contraction force of right atrium and papillary/trabecular muscles at 0.6 to 600 μM [1]. However, roseotoxin B—like destruxin A and destruxin B—did not affect the half-decay time of relaxation of papillary muscles, whereas roseocardin slightly prolonged it, indicating differential effects on diastolic function [1]. Critically, the inotropic effect of roseotoxin B was not blocked by phentolamine, propranolol, pyrilamine, or cimetidine, was unaffected by the phosphodiesterase inhibitor 3-isobutyl-1-methylxanthine or carbachol, and did not alter cyclic AMP levels—confirming a cAMP-independent mechanism distinct from β-adrenergic agonists and phosphodiesterase inhibitors [1].

Cardiotonic cyclodepsipeptide Positive inotropic agent cAMP-independent mechanism

Insecticidal Activity Without Phagodepressant Effect: Roseotoxin B vs. Destruxins as Stomach Poisons

A critical functional advantage of roseotoxin B over the destruxins is its lack of a phagodepressant (feeding inhibition) effect, enabling its use as a stomach poison for lepidopteran pest control. In dietary incorporation assays, roseotoxin B caused 100% mortality of fall armyworm (Spodoptera frugiperda) neonate larvae at 25 ppm and 38.7% mortality of corn earworm (Heliothis zea) at the same concentration, with significant weight reductions (73% and 87.8%, respectively) even at 2.5 ppm [1]. At 25 ppm, roseotoxin B outperformed the commercial insecticides malathion (5.5% mortality, 27% weight reduction) and permethrin (17% mortality, 81% weight reduction) against corn earworm [1]. By contrast, destruxins could not be effectively tested as stomach poisons because they severely inhibited larval feeding—a phagodepressant effect documented in silk worm larvae, potato lady beetle (Epilachna sparsa), and stick insects (Carausius morosus) [2].

Biological insecticide Lepidopteran pest control Feeding deterrent comparison

Phytotoxic Activity on Apple: Roseotoxin B Penetration and Lesion Formation Comparable to Destruxins

Roseotoxin B penetrates intact apple peel and produces chlorotic lesions with activity comparable to that reported for destruxins as host-specific phytotoxins of Alternaria brassicae on canola. Kinetic fluorescence imaging was used to quantify contrast between roseotoxin-exposed and untreated areas on apple surfaces, providing direct evidence of plant-pathogenic activity [1]. While roseotoxin B and destruxins exhibit similar phytotoxic potency in this assay, roseotoxin B's ability to penetrate apple peel makes it a useful tool compound for studying Trichothecium roseum pathogenesis on pome fruits [1]. This phytotoxicity profile is not reported for other Trichothecium-derived cyclodepsipeptides such as roseocardin, which was primarily characterized for its cardiotonic properties [2].

Fungal phytotoxin Apple fruit pathology Host-pathogen interaction model

High-Value Application Scenarios for Roseotoxin B Based on Validated Differentiation Evidence


Anti-Fibrotic Drug Discovery Targeting the PDGF-B/PDGFR-β Pathway in Hepatic Stellate Cells

Roseotoxin B is currently the only cyclodepsipeptide with experimentally confirmed PDGFR-β binding (SPR Kd = 6.90 ± 2.94 μM; MST Kd = 7.82 ± 1.15 μM) and functional antagonism of the PDGF-BB/PDGFR-ββ signaling complex [1]. It blocks HSC transdifferentiation, proliferation, and migration in vitro and ameliorates cholestatic liver fibrosis in the BDL mouse model at 5–10 mg/kg/day [1]. Given that ~80% of liver fibrosis and cirrhosis patients exhibit pathologically elevated p-PDGFR-β expression [1], roseotoxin B serves as a validated chemical probe for PDGFR-β-dependent fibrogenesis studies and a starting scaffold for anti-fibrotic lead optimization. Procurement is indicated for laboratories conducting hepatic fibrosis research that require a PDGFR-β antagonist structurally distinct from small-molecule kinase inhibitors like imatinib or nintedanib.

Selective Immunosuppressive Agent Development for T-Cell-Mediated Dermatitis With Reduced Naive T-Cell Toxicity

Roseotoxin B uniquely suppresses activated T-cell proliferation and proinflammatory cytokine production at 0.3–1 μmol/L while preserving naive T-cell viability—a therapeutic window not provided by cyclosporine A at comparable concentrations [1]. Its autophagy-dependent mechanism, validated in LC3-knockout mice, and its efficacy in the picryl chloride-induced allergic contact dermatitis model [1] make it a compelling candidate for preclinical development of selective immunosuppressants for inflammatory skin diseases. Research groups investigating autophagy-mediated immune regulation and dermatological drug discovery should prioritize roseotoxin B over other cyclodepsipeptides that lack this selective immunomodulatory profile.

Biologically-Derived Insecticidal Agent With Low Mammalian Toxicity for Lepidopteran Pest Control Research

Roseotoxin B combines high insecticidal potency against lepidopteran pests (100% S. frugiperda mortality at 25 ppm; 87.8% H. zea weight reduction at 2.5 ppm) with approximately 100-fold lower mammalian toxicity than destruxin A and the absence of a phagodepressant effect [1]. At 2.5 ppm, roseotoxin B outperforms the commercial standards permethrin and malathion in weight reduction against corn earworm [1]. This profile makes it suitable for agrochemical research programs developing stomach-poison biopesticides where mammalian safety and feeding compatibility are critical selection criteria. Destruxins are unsuitable substitutes due to their higher vertebrate toxicity and feeding-inhibition properties.

cAMP-Independent Cardiotonic Tool Compound for Cardiac Physiology and Drug Discovery

Roseotoxin B produces positive inotropy with negative chronotropy in isolated rat cardiac preparations through a cAMP-independent mechanism that is not blocked by adrenergic, histaminergic, or muscarinic antagonists [1]. Unlike roseocardin—which prolongs diastolic relaxation—roseotoxin B does not alter the half-decay time of relaxation [1]. These properties position roseotoxin B as a valuable pharmacological tool for dissecting cAMP-independent inotropic signaling pathways and as a scaffold distinct from both conventional cardiotonics (β-agonists, PDE inhibitors) and other cyclodepsipeptides. Researchers studying cardiac contractility mechanisms should select roseotoxin B when a pure inotropic agent without lusitropic interference is required.

Quote Request

Request a Quote for Roseotoxin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.